2-Pyrrolidinone, 1-(1,2-propadienyl)-

CAS No.: 17426-48-1

Cat. No.: VC18825342

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17426-48-1 |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| Standard InChI | InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |

| Standard InChI Key | FZTSFGOPSSORDI-UHFFFAOYSA-N |

| Canonical SMILES | C=C=CN1CCCC1=O |

Introduction

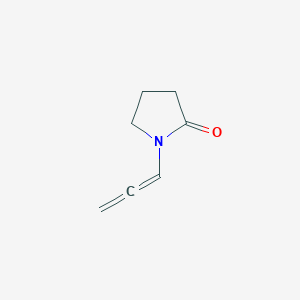

Structural and Molecular Characteristics

The molecular structure of 2-pyrrolidinone, 1-(1,2-propadienyl)-, features a pyrrolidinone core—a cyclic amide with a five-membered ring—modified by a 1,2-propadienyl (allenyl) substituent at the nitrogen atom. The compound’s IUPAC name, 1-(propa-1,2-dien-1-yl)pyrrolidin-2-one, reflects this substitution pattern. Key structural attributes include:

-

Ring System: The pyrrolidinone ring adopts a puckered conformation, with the carbonyl group at position 2 contributing to polarity and hydrogen-bonding capacity .

-

Propadienyl Group: The allene substituent introduces sp-hybridized carbons, creating a conjugated system that enhances electrophilicity and susceptibility to cycloaddition reactions.

Table 1: Molecular Properties of 2-Pyrrolidinone, 1-(1,2-Propadienyl)-

| Property | Value |

|---|---|

| CAS Number | 17426-48-1 |

| Molecular Formula | |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one |

The propadienyl group’s linear geometry and electron-deficient central carbon make this compound highly reactive toward nucleophiles and dienophiles, distinguishing it from simpler N-alkylpyrrolidinones .

Synthesis and Manufacturing

While no industrial-scale synthesis has been reported for 2-pyrrolidinone, 1-(1,2-propadienyl)-, laboratory methods can be inferred from analogous compounds. A plausible route involves the nucleophilic substitution of 2-pyrrolidinone with propargyl bromide under basic conditions:

-

Reaction Setup:

-

Mechanism:

-

Deprotonation of 2-pyrrolidinone generates a resonance-stabilized amide ion.

-

Propargyl bromide undergoes substitution, transferring the propargyl group to the nitrogen.

-

Subsequent base-induced isomerization converts the propargyl group to the propadienyl (allene) form.

-

Table 2: Hypothetical Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield | Not reported |

Challenges include controlling regioselectivity and avoiding polymerization of the allene group. Alternative approaches may involve transition-metal catalysis to install the propadienyl moiety .

Chemical Reactivity and Reaction Pathways

The compound’s reactivity arises from two key sites: the lactam ring and the propadienyl group.

Lactam Ring Reactions

-

Hydrolysis: Under acidic or basic conditions, the lactam ring may hydrolyze to form a linear amide. For example, in aqueous HCl, it could yield 4-aminopenta-2,3-dienoic acid, though this remains speculative .

-

Alkylation: The nitrogen’s lone pair facilitates alkylation with electrophiles like alkyl halides, producing N,N-dialkyl derivatives.

Propadienyl Group Reactions

-

Cycloadditions: The allene participates in [2+2] and [4+2] cycloadditions. For instance, reaction with maleic anhydride may yield bicyclic adducts.

-

Nucleophilic Attack: The central allene carbon is susceptible to nucleophilic addition, potentially forming branched amines or thioethers .

Representative Reaction

| Compound | Activity | Source |

|---|---|---|

| 2-Pyrrolidinone | GABA metabolite | HMDB |

| 1-Vinyl-2-pyrrolidinone | Polymer precursor (PVP) | PubChem |

| 1-(Propadienyl) derivative | Hypothetical antibacterial | Inference |

Analytical Characterization

Key techniques for identifying 2-pyrrolidinone, 1-(1,2-propadienyl)- include:

-

NMR Spectroscopy: NMR would show distinct allene protons (δ 5.0–6.0 ppm) and lactam carbonyl (δ 170–175 ppm in ).

-

Mass Spectrometry: Expected molecular ion peak at m/z 123.15 with fragmentation patterns indicating loss of CO () .

Research Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Low yields and side reactions during allene formation.

-

Stability Issues: Propadienyl groups are prone to dimerization or oxidation.

Future work should prioritize:

-

Optimizing catalytic systems for regioselective synthesis.

-

Exploring biocatalytic routes using aminotransferases.

-

Screening for antimicrobial or anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume